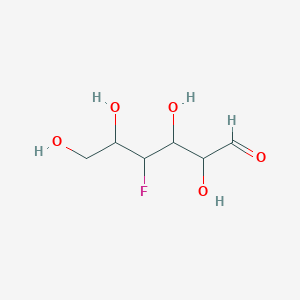

4-Deoxy-4-fluoro-D-glucose

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-2,3,5,6-tetrahydroxyhexanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEGLMFBNPWYQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)F)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Deoxy-4-fluoro-D-glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Deoxy-4-fluoro-D-glucose (4-FDG), a fluorinated carbohydrate of significant interest in glycobiology and as a potential diagnostic probe. This document details a key synthetic pathway, methods for purification and characterization, and an exploration of its biological context, particularly its interaction with glucose transport and metabolic pathways.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a protected D-galactose derivative. An improved synthesis was reported by Barford et al. in 1971, and the following protocol is based on established methods of carbohydrate chemistry, including the principles outlined in that work.[1][2] A common strategy involves the nucleophilic substitution of a sulfonate ester with fluoride (B91410).

Synthetic Pathway Overview

The synthesis commences with the protection of D-galactose to selectively expose the hydroxyl group at the C-4 position for subsequent fluorination. This is followed by activation of the C-4 hydroxyl group, nucleophilic fluorination, and finally, deprotection to yield the target molecule.

Experimental Protocol: Synthesis from a D-Galactose Derivative

This protocol outlines a representative synthesis of this compound.

Step 1: Preparation of a Protected Galactoside

A suitable starting material is a partially protected galactopyranoside, for example, methyl 4,6-O-benzylidene-α-D-galactopyranoside. This can be prepared from methyl α-D-galactopyranoside and benzaldehyde (B42025) dimethyl acetal (B89532).

Step 2: Activation of the C-4 Hydroxyl Group

The free hydroxyl group at the C-4 position is activated to create a good leaving group for the subsequent nucleophilic substitution. This is commonly achieved by tosylation.

-

Reagents: Methyl 4,6-O-benzylidene-α-D-galactopyranoside, p-toluenesulfonyl chloride, pyridine.

-

Procedure: The protected galactoside is dissolved in chilled pyridine, and p-toluenesulfonyl chloride is added portion-wise while maintaining a low temperature. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). The resulting 4-O-tosyl derivative is then isolated and purified.

Step 3: Nucleophilic Fluorination

The tosyl group at C-4 is displaced by a fluoride ion. This reaction proceeds with inversion of stereochemistry at the C-4 position, converting the galactose configuration to a glucose configuration at this center.

-

Reagents: The 4-O-tosyl derivative, a fluoride source such as potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF), and a suitable solvent like dimethylformamide (DMF).

-

Procedure: The tosylated compound is dissolved in the solvent, and the fluoride source is added. The mixture is heated to facilitate the substitution reaction. The progress of the reaction is monitored by TLC. Upon completion, the product, a protected 4-deoxy-4-fluoro-glucopyranoside, is isolated.

Step 4: Deprotection

All protecting groups are removed to yield the final product.

-

Reagents: The protected 4-deoxy-4-fluoro-glucopyranoside, acid (e.g., HCl in water/methanol) for hydrolysis of the benzylidene acetal and glycoside.

-

Procedure: The compound is treated with an acidic solution and heated to reflux. The reaction is monitored by TLC until all protecting groups are cleaved.

Step 5: Purification

The final product is purified from the reaction mixture.

-

Method: The crude product is typically purified by column chromatography on silica (B1680970) gel, followed by recrystallization to obtain pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized 4-FDG. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated carbohydrates.[1][3] Spectra for ¹H, ¹³C, and ¹⁹F nuclei provide detailed information about the connectivity and stereochemistry of the molecule. In solution, 4-FDG exists as an equilibrium mixture of α and β anomers.

Table 1: Representative NMR Spectroscopic Data for this compound (Anomeric Mixture)

| Nucleus | Anomer | Chemical Shift (ppm) | Coupling Constants (Hz) |

| ¹H | α | ~5.2 (H-1) | J(H1,H2) ≈ 3.5 |

| β | ~4.6 (H-1) | J(H1,H2) ≈ 8.0 | |

| ¹³C | α | ~92.5 (C-1) | |

| β | ~96.5 (C-1) | ||

| ¹⁹F | α/β | -190 to -210 | J(F,H4), J(F,H3), J(F,H5) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The values presented are typical for fluorinated glucose derivatives.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of 4-FDG and to study its fragmentation pattern, which can provide further structural confirmation.

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Ion | m/z (calculated) | m/z (observed) |

| ESI (+) | [M+Na]⁺ | 205.05 | ~205.1 |

| ESI (-) | [M-H]⁻ | 181.06 | ~181.1 |

The fragmentation of glucose and its derivatives can be complex, often involving cross-ring cleavages.[4][5]

X-ray Crystallography

The solid-state structure of 4-Deoxy-4-fluoro-β-D-glucopyranose has been determined by X-ray crystallography.[6] This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the crystalline state.

Table 3: Key Crystallographic Data for 4-Deoxy-4-fluoro-β-D-glucopyranose

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.89 |

| b (Å) | 8.99 |

| c (Å) | 17.55 |

| Conformation | ⁴C₁ chair |

Biological Context and Signaling Pathways

This compound, as an analog of D-glucose, is expected to interact with the cellular machinery responsible for glucose transport and metabolism.

Glucose Transport

The uptake of glucose and its analogs into cells is primarily mediated by a family of membrane proteins called glucose transporters (GLUTs).[7][8][9][10][11] These transporters facilitate the movement of glucose across the cell membrane down its concentration gradient.

References

- 1. NMR spectra of fluorinated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated carbohydrates: XII. This compound: an improved synthesis and the glycosyl fluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fragmentations of isomeric sulfated monosaccharides using electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding the fragmentation of glucose in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Deoxy-4-fluoro-β-D-glucopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucose_transporter [bionity.com]

- 8. Glucose transporter - Wikipedia [en.wikipedia.org]

- 9. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. Glucose transporters: structure, function and consequences of deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of 4-Fluoro-D-Glucose: A Technical Guide for Researchers

An In-depth Exploration of a Lesser-Known Glucose Analog

While the fluorinated glucose analog 2-deoxy-2-fluoro-D-glucose (2-FDG) is a cornerstone of metabolic research and clinical diagnostics, its isomer, 4-deoxy-4-fluoro-D-glucose (4-FDG), remains a subject of limited investigation. This technical guide synthesizes the sparse yet insightful available data on the mechanism of action of 4-FDG, providing a foundational resource for researchers, scientists, and drug development professionals. Due to the scarcity of comprehensive studies on 4-FDG in mammalian systems, this guide also draws upon established principles of glucose analog biochemistry to frame hypotheses and outline experimental approaches.

Core Principles: Cellular Uptake and Initial Metabolism

The prevailing, albeit limited, evidence suggests that 4-FDG, like its parent molecule D-glucose, is recognized and transported across the cell membrane by glucose transporters. Its subsequent intracellular fate, however, is less certain and is a key area for future research.

Transport into the Cell

Systematic studies have revealed that the hydroxyl group at the C4 position of D-glucose is less critical for uptake by glucose transporters (GLUTs) compared to the hydroxyl groups at other positions.[1] This structural tolerance suggests that 4-FDG is likely a substrate for GLUT proteins. Furthermore, a 2023 review highlighted that 4-[18F]-Fluoro-4-deoxy-D-glucose has been utilized in murine models to explore the functions of both GLUTs and sodium-glucose cotransporters (SGLTs), revealing a high affinity for SGLTs while also being transported by GLUTs.[1]

Phosphorylation: The Putative Trapping Mechanism

Downstream Metabolic Effects: A Realm of Speculation

The critical divergence in the metabolic pathways of fluorinated glucose analogs occurs after phosphorylation. The fate of 4-FDG-6-P within the glycolytic pathway is currently unknown and represents a significant knowledge gap.

Interaction with Phosphoglucose (B3042753) Isomerase

The second step in glycolysis is the isomerization of glucose-6-phosphate to fructose-6-phosphate, catalyzed by phosphoglucose isomerase (PGI). The fluorine atom at the C2 position of 2-FDG-6-phosphate sterically hinders the binding and catalysis by PGI, leading to its accumulation.

For 4-FDG-6-P, the fluorine is at the C4 position. It is plausible that this modification may also interfere with PGI activity, but this has not been experimentally verified in mammalian systems. If 4-FDG-6-P is an inhibitor of PGI, it would lead to its accumulation and a subsequent inhibition of hexokinase through product feedback, thereby reducing overall glucose uptake and glycolysis. Conversely, if 4-FDG-6-P is a poor substrate but not a potent inhibitor, its effects on glycolysis might be less pronounced.

Potential for Further Metabolism

Should 4-FDG-6-P be a substrate for PGI, it would be converted to 4-deoxy-4-fluoro-fructose-6-phosphate. The viability of this molecule as a substrate for subsequent glycolytic enzymes, such as phosphofructokinase-1, is also undetermined.

Quantitative Data Summary

A thorough review of the available literature did not yield quantitative kinetic data (e.g., Km, Vmax, Ki) for the interaction of 4-fluoro-D-glucose with mammalian glucose transporters or glycolytic enzymes. This absence of data is a primary obstacle to a complete understanding of its mechanism of action and its potential as a metabolic probe or therapeutic agent.

Experimental Protocols

Due to the lack of studies focused specifically on 4-FDG, a detailed, validated experimental protocol is not available. However, a general protocol for assessing the uptake of a glucose analog can be adapted for the initial characterization of 4-FDG. The following is a generalized workflow for an in vitro uptake assay.

General Protocol for In Vitro Uptake of 4-Fluoro-D-Glucose

Objective: To measure the rate of 4-FDG uptake in a mammalian cell line.

Materials:

-

Mammalian cell line of interest (e.g., a cancer cell line with high glucose metabolism)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Glucose-free Krebs-Ringer-HEPES (KRH) buffer

-

This compound (4-FDG)

-

Radiolabeled [18F]4-FDG or a method for detecting non-radiolabeled 4-FDG (e.g., mass spectrometry)

-

Cell lysis buffer

-

Scintillation counter or mass spectrometer

Methodology:

-

Cell Culture: Plate cells in a multi-well plate (e.g., 24-well) and grow to a confluence of 80-90%.

-

Cell Starvation: Wash cells twice with warm PBS. Incubate cells in glucose-free KRH buffer for 1-2 hours to deplete intracellular glucose and upregulate glucose transporters.

-

Uptake Assay:

-

Prepare a working solution of 4-FDG (and its radiolabeled tracer, if applicable) in KRH buffer at the desired concentration.

-

Initiate the uptake by adding the 4-FDG solution to the cells.

-

Incubate for various time points (e.g., 1, 5, 10, 30 minutes) at 37°C.

-

-

Termination of Uptake:

-

To stop the uptake, rapidly aspirate the 4-FDG solution.

-

Immediately wash the cells three times with ice-cold PBS to remove extracellular tracer.

-

-

Cell Lysis: Add cell lysis buffer to each well and incubate on ice.

-

Quantification:

-

If using a radiolabeled tracer, measure the radioactivity in the cell lysate using a scintillation counter.

-

If using a non-radiolabeled tracer, analyze the cell lysate for 4-FDG and its phosphorylated form using mass spectrometry.

-

-

Data Normalization: Normalize the uptake data to the total protein concentration in each sample, determined by a protein assay (e.g., BCA assay).

Unanswered Questions and Future Directions

The mechanism of action of 4-fluoro-D-glucose in mammalian cells is largely uncharted territory. Key questions that need to be addressed through rigorous experimentation include:

-

What are the kinetic parameters (Km and Vmax) for the transport of 4-FDG by various GLUT and SGLT isoforms?

-

Is 4-FDG a substrate for mammalian hexokinases, and if so, what are the kinetic parameters of this phosphorylation?

-

Is this compound-6-phosphate a substrate or an inhibitor of phosphoglucose isomerase and other downstream glycolytic enzymes?

-

What is the ultimate metabolic fate of 4-FDG within the cell?

-

Does 4-FDG or its metabolites affect cellular signaling pathways, such as the AMPK or mTOR pathways, that are sensitive to cellular energy status?

-

How does the biological activity of 4-FDG compare directly with that of 2-FDG in various cell types, particularly in cancer cells?

References

An In-depth Technical Guide to the Biochemical Properties of 4-Deoxy-4-fluoro-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Deoxy-4-fluoro-D-glucose (B43589) (4-FDG) is a synthetic monosaccharide and a fluorinated analog of D-glucose. In this molecule, the hydroxyl group at the C-4 position is replaced by a fluorine atom. This structural modification imparts unique biochemical properties to 4-FDG, making it a valuable tool in metabolic research and a potential candidate for therapeutic development. Unlike its more famous counterpart, 2-deoxy-2-fluoro-D-glucose ([¹⁸F]FDG), which is widely used in positron emission tomography (PET) imaging, the biochemical profile of 4-FDG is less characterized but holds significant interest for studying specific metabolic pathways and enzymatic mechanisms. This technical guide provides a comprehensive overview of the core biochemical properties of 4-FDG, including its synthesis, mechanism of action, metabolic effects, and its utility as a research tool.

Physicochemical and Structural Properties

This compound has the chemical formula C₆H₁₁FO₅ and a molecular weight of 182.15 g/mol [1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁FO₅ | [1] |

| Molecular Weight | 182.15 g/mol | [1] |

| CAS Number | 29218-07-3 | [1] |

The three-dimensional structure of 4-FDG has been elucidated by X-ray crystallography. It crystallizes in a slightly distorted ⁴C₁ chair conformation. In aqueous solution, NMR studies have shown that the β-pyranose form is the predominant tautomer, accounting for approximately 64% of the molecules[2].

Synthesis

The synthesis of this compound can be achieved through various chemical routes, often starting from a protected derivative of a common monosaccharide like D-glucose or D-galactose. One common strategy involves the nucleophilic substitution of a suitable leaving group at the C-4 position of a protected glucose derivative with a fluoride (B91410) ion.

A general synthetic approach involves the following key steps:

-

Protection of hydroxyl groups: All hydroxyl groups except the one at the C-4 position are protected to ensure regioselectivity of the fluorination reaction.

-

Activation of the C-4 hydroxyl group: The C-4 hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate.

-

Nucleophilic fluorination: The leaving group is displaced by a fluoride ion, typically using a fluoride salt like potassium fluoride (KF) or a more sophisticated fluorinating agent.

-

Deprotection: The protecting groups are removed to yield the final product, this compound.

An improved synthesis has been reported, and various derivatives, such as glycosyl fluorides, have also been synthesized[3]. Another method involves reacting a D-galactose derivative with sulfuryl fluoride (SO₂F₂) or other similar reagents in the presence of an organic base[4].

Biochemical Mechanism of Action and Metabolism

Similar to other glucose analogs, the biochemical behavior of 4-FDG is dictated by its interaction with glucose transporters and metabolic enzymes.

Cellular Uptake

Intracellular Metabolism

Once inside the cell, 4-FDG is a substrate for hexokinase, the first enzyme in the glycolytic pathway. Hexokinase catalyzes the phosphorylation of 4-FDG at the C-6 position to form this compound-6-phosphate (4-FDG-6-P).

The presence of the fluorine atom at the C-4 position is expected to hinder the subsequent enzymatic steps of glycolysis. Specifically, 4-FDG-6-P is a poor substrate for phosphoglucose (B3042753) isomerase, the enzyme that catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate. This leads to the intracellular accumulation of 4-FDG-6-P, a phenomenon known as "metabolic trapping."

In Escherichia coli, 4-FDG is taken up but not catabolized. It is a substrate for the phosphoenolpyruvate (B93156) phosphotransferase system and gets phosphorylated. However, it does not serve as a carbon source for growth and inhibits the growth of cells in the presence of glucose. Furthermore, 4-FDG acts as an uncompetitive inhibitor of β-galactosidase in E. coli.

Table 2: Known Biochemical Effects of this compound

| Effect | Organism/System | Observation | Reference |

| Uptake | E. coli | 0.06 mg/mg dry weight | |

| Phosphorylation | E. coli | Substrate for phosphoenolpyruvate phosphotransferase system | |

| Growth Support | E. coli | Not a carbon source | |

| Enzyme Inhibition | E. coli | Uncompetitive inhibitor of β-galactosidase | |

| Metabolic Fate | Mammalian Cells (presumed) | Phosphorylated to 4-FDG-6-P and trapped intracellularly |

Applications in Research

The unique biochemical properties of 4-FDG make it a valuable tool for various research applications.

Metabolic Probe

The metabolic trapping of 4-FDG-6-P allows it to be used as a probe to study glucose uptake and hexokinase activity in living cells. When labeled with a suitable isotope (e.g., ¹³C or ¹⁸F), the accumulation of 4-FDG-6-P can be monitored by techniques such as nuclear magnetic resonance (NMR) spectroscopy or PET imaging, respectively. This can provide quantitative information on the rate of glucose transport and phosphorylation in different cell types and under various physiological or pathological conditions.

Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Research

A derivative of 4-FDG, 4-deoxy-4-fluoro-D-sedoheptulose (4DFS), has been synthesized and shown to be a promising probe for imaging the pentose phosphate pathway (PPP). 4DFS is taken up by human fibroblasts and phosphorylated, but its further metabolism by transaldolase and transketolase is halted due to the C-4 fluorination. This suggests that fluorinated analogs related to 4-FDG could be developed to specifically probe different branches of carbohydrate metabolism.

Experimental Protocols

While detailed, validated protocols for all applications of 4-FDG are not widely published, the following sections provide general methodologies that can be adapted for specific experimental needs.

General Protocol for a Cellular Uptake Assay with Radiolabeled 4-FDG

This protocol is based on general methods for glucose uptake assays and would require optimization for 4-FDG.

-

Cell Culture: Plate cells in a multi-well format and grow to the desired confluency.

-

Pre-incubation: Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES) and incubate for a short period to deplete intracellular glucose.

-

Uptake: Add the glucose-free buffer containing a known concentration of radiolabeled 4-FDG (e.g., [³H]-4-FDG or [¹⁴C]-4-FDG) and incubate for a defined period (e.g., 5-15 minutes) at 37°C.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer containing a high concentration of non-labeled glucose or a transport inhibitor like cytochalasin B.

-

Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Measure the radioactivity in the cell lysate using a scintillation counter. The protein concentration of the lysate should also be determined to normalize the uptake data.

Potential Effects on Cellular Signaling

While direct studies on the effects of 4-FDG on major signaling pathways are lacking, its role as a glucose analog suggests potential interactions with nutrient-sensing pathways such as the AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR) pathways.

-

AMPK Pathway: AMPK is a key cellular energy sensor. A decrease in the cellular energy state (i.e., a high AMP/ATP ratio) activates AMPK. By potentially inhibiting glycolysis and thus ATP production, 4-FDG could lead to AMPK activation. Activated AMPK promotes catabolic pathways to restore energy balance and inhibits anabolic processes.

-

mTOR Pathway: The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. It is activated by nutrients, including glucose. The impact of 4-FDG on mTOR signaling is likely to be complex. While it enters the cell like glucose, its inability to be fully metabolized might lead to signals that differ from those generated by glucose, potentially affecting mTOR activity.

Further research is needed to elucidate the precise effects of 4-FDG on these and other signaling cascades.

Conclusion

This compound is a valuable research tool with unique biochemical properties stemming from the substitution of a hydroxyl group with fluorine at the C-4 position. Its ability to be transported into cells, phosphorylated, and subsequently trapped makes it a useful probe for studying glucose uptake and hexokinase activity. While much of its detailed biochemical characterization in mammalian systems remains to be fully elucidated, the existing data and the potential for derivatization highlight its promise for advancing our understanding of carbohydrate metabolism and for the development of novel diagnostic and therapeutic agents. Future studies focusing on its kinetic parameters with mammalian glucose transporters and enzymes, as well as its impact on cellular signaling pathways, will be crucial for realizing its full potential in biomedical research.

References

- 1. scbt.com [scbt.com]

- 2. 4-Deoxy-4-fluoro-β-d-glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated carbohydrates: XII. This compound: an improved synthesis and the glycosyl fluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2009075186A1 - Method for producing this compound derivative - Google Patents [patents.google.com]

4-Deoxy-4-fluoro-D-glucose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Deoxy-4-fluoro-D-glucose (4-FDG) is a synthetic fluorinated carbohydrate that has garnered interest in biochemical and medical research. As an analog of D-glucose, it interacts with various biological systems, including bacterial transport and enzymatic pathways. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological activity of 4-FDG. It includes detailed experimental protocols, a compilation of its physicochemical and biological properties, and visualizations of its metabolic pathway in Escherichia coli. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of carbohydrate chemistry, microbiology, and drug development.

Introduction

Fluorinated carbohydrates are valuable tools in chemical biology and medicinal chemistry. The substitution of a hydroxyl group with fluorine can significantly alter the biological properties of a sugar molecule, often leading to enhanced metabolic stability or specific inhibitory activity. This compound, in which the hydroxyl group at the C-4 position of D-glucose is replaced by a fluorine atom, is one such molecule. Its structural similarity to glucose allows it to be recognized by sugar transporters and enzymes, while the C-F bond's stability and the fluorine atom's electronegativity confer unique biochemical properties. This guide delves into the core technical aspects of 4-FDG, from its initial synthesis to its known biological interactions.

History and Discovery

The exploration of fluorinated carbohydrates gained momentum in the mid-20th century. The first synthesis of this compound was reported in the late 1960s. A key publication by Barford, Foster, Westwood, Hall, and Johnson in 1971 described an improved synthesis of 4-FDG, which has since been a foundational reference in the field[1]. This work laid the groundwork for subsequent investigations into the biochemical effects of this glucose analog. Early studies focused on its interaction with bacterial systems, revealing its role as a metabolic probe and an inhibitor of specific enzymes[2]. More recently, the 18F-labeled version of 4-FDG has been utilized in positron emission tomography (PET) to study glucose transporters like SGLTs and GLUTs, highlighting its continued relevance in biomedical research[3].

Physicochemical Properties

This compound is a white, crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 29218-07-3 | [4] |

| Molecular Formula | C₆H₁₁FO₅ | [4] |

| Molecular Weight | 182.15 g/mol | [4] |

| Melting Point | 189-190°C | [5] |

| Appearance | White crystalline solid | |

| Crystal Structure (β-anomer) | Slightly distorted 4C1 chair conformation | [6] |

Note: Specific optical rotation and detailed NMR spectroscopic data were not fully available in the searched literature.

Synthesis of this compound

The improved synthesis of 4-FDG, as described by Barford et al. (1971), involves a multi-step process starting from a protected galactose derivative. The key step is a nucleophilic substitution of a sulfonyloxy group by fluoride (B91410), with inversion of configuration at the C-4 position.

Experimental Protocol: Improved Synthesis of 4-FDG

This protocol is a generalized representation based on the principles described in the literature. For precise details, the original publication by Barford et al. (1971) in Carbohydrate Research should be consulted.

Step 1: Preparation of a Suitable D-Galactose Derivative

-

Start with a readily available D-galactose derivative with hydroxyl groups at C-1, C-2, C-3, and C-6 protected, leaving the C-4 hydroxyl group accessible for modification. A common starting material is methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside.

Step 2: Sulfonylation of the C-4 Hydroxyl Group

-

Dissolve the protected galactose derivative in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Add a sulfonylating agent, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), portion-wise with stirring.

-

Allow the reaction to proceed at low temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by pouring it into ice-water and extracting the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-O-sulfonylated galactose derivative.

Step 3: Nucleophilic Fluorination

-

Dissolve the 4-O-sulfonylated intermediate in a suitable high-boiling point solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a source of fluoride ions, such as anhydrous potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF). The use of a phase-transfer catalyst (e.g., a crown ether) may enhance the reaction rate with KF.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-150°C) for several hours. Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting protected 4-fluoro-D-glucose derivative by column chromatography on silica (B1680970) gel.

Step 4: Deprotection

-

Dissolve the purified, protected 4-FDG in a solution of sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacylation).

-

Stir the reaction at room temperature until all protecting groups are removed, as indicated by TLC.

-

Neutralize the reaction with an acidic ion-exchange resin.

-

Filter the resin and concentrate the filtrate to obtain crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-FDG.

Biological Activity and Mechanism of Action

Interaction with Escherichia coli

4-FDG has been shown to have several notable effects on the bacterium E. coli.

-

Uptake and Phosphorylation: 4-FDG is actively transported into E. coli cells. This process is mediated by the phosphoenolpyruvate:sugar phosphotransferase system (PTS), a major carbohydrate transport system in many bacteria. During transport, 4-FDG is concomitantly phosphorylated to this compound-6-phosphate[2]. The rate of phosphorylation of 4-FDG in frozen-thawed E. coli cells has been observed to be twice that of its isomer, 3-deoxy-3-fluoro-D-glucose[2]. The uptake of 4-FDG by resting E. coli cells has been quantified to be 0.06 mg per mg of dry cell weight[2].

-

Inhibition of β-Galactosidase: 4-FDG acts as an uncompetitive inhibitor of the enzyme β-galactosidase (EC 3.2.1.23) in E. coli[2]. Uncompetitive inhibition implies that 4-FDG binds to the enzyme-substrate complex. This inhibition is consistent with the observation that 4-FDG inhibits the growth of E. coli on lactose[2].

-

Effect on Growth: 4-FDG does not serve as a carbon source for the growth of E. coli. Furthermore, it inhibits the growth of the bacteria when glucose or lactose (B1674315) are present as the primary carbon sources[2].

Anomerization Catalyzed by Mutarotase (B13386317)

In solution, reducing sugars exist as an equilibrium mixture of anomers (α and β forms). The interconversion between these forms is catalyzed by the enzyme mutarotase. It has been demonstrated that mutarotase catalyzes the rapid exchange between the anomers of this compound[7].

Visualization of Metabolic Pathway in E. coli

The metabolic fate of 4-FDG in E. coli can be represented as a simple pathway involving its transport and subsequent phosphorylation.

Caption: Metabolic pathway of 4-FDG in E. coli.

Experimental Protocols for Biological Assays

Protocol for β-Galactosidase Inhibition Assay

This protocol is a standard method for determining the inhibitory effect of a compound on β-galactosidase activity using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

Materials:

-

β-galactosidase from E. coli

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG)

-

This compound (4-FDG)

-

Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.3)

-

1 M Sodium carbonate (Na₂CO₃) solution

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of β-galactosidase in phosphate buffer.

-

Prepare a stock solution of ONPG in phosphate buffer.

-

Prepare a series of dilutions of 4-FDG in phosphate buffer to test a range of inhibitor concentrations.

-

Set up a series of reaction tubes or a 96-well plate. For each inhibitor concentration, prepare a tube containing:

-

Phosphate buffer

-

4-FDG solution (at the desired final concentration)

-

β-galactosidase solution

-

-

Prepare a control tube without the inhibitor.

-

Pre-incubate the tubes at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the ONPG solution to each tube.

-

Allow the reaction to proceed for a defined period (e.g., 10-30 minutes), during which the colorless ONPG is hydrolyzed to the yellow product, o-nitrophenol.

-

Stop the reaction by adding 1 M Na₂CO₃ solution. This also enhances the yellow color of the o-nitrophenol.

-

Measure the absorbance of each sample at 420 nm using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of 4-FDG compared to the control without the inhibitor.

-

To determine the type of inhibition and the inhibition constant (Kᵢ), the experiment should be repeated with varying concentrations of the substrate (ONPG) at fixed inhibitor concentrations. The data can then be analyzed using Lineweaver-Burk or other kinetic plots.

Workflow for Studying Glucose Transporter Activity using [¹⁸F]4-FDG

The radiolabeled version of 4-FDG can be used to probe the activity of glucose transporters in living cells or organisms.

Caption: Workflow for studying glucose transporters using [¹⁸F]4-FDG.

Applications and Future Perspectives

This compound serves as a valuable molecular probe to study carbohydrate metabolism and transport. Its ability to be taken up and phosphorylated by the bacterial PTS makes it a useful tool for investigating the function and regulation of this important transport system. As an inhibitor of β-galactosidase, it can be employed in studies of enzyme kinetics and for understanding enzyme-inhibitor interactions.

The development of a radiolabeled version, [¹⁸F]4-FDG, has expanded its application to the field of molecular imaging. Its use in PET scans to investigate the activity of SGLT and GLUT transporters in vivo opens up avenues for studying glucose metabolism in various physiological and pathological states, including cancer and diabetes.

Future research may focus on:

-

Elucidating the precise molecular interactions between 4-FDG and its target enzymes and transporters.

-

Exploring the potential of 4-FDG and its derivatives as therapeutic agents, for example, as antimicrobial or anticancer drugs.

-

Developing more efficient and stereoselective synthetic routes to 4-FDG and other fluorinated carbohydrates.

-

Expanding the use of [¹⁸F]4-FDG in preclinical and clinical imaging to better understand the role of specific glucose transporters in disease.

Conclusion

This compound is a fluorinated carbohydrate with a rich history and diverse applications in biochemistry and biomedical research. From its early use as a tool to probe bacterial metabolism to its current application in advanced medical imaging, 4-FDG continues to be a molecule of significant interest. This technical guide has provided a comprehensive overview of its discovery, synthesis, properties, and biological activities, with the aim of facilitating further research and development in this exciting area of carbohydrate chemistry.

References

- 1. Some biochemical effects of this compound on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.ctfassets.net [assets.ctfassets.net]

- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

4-Deoxy-4-fluoro-D-glucose: A Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Deoxy-4-fluoro-D-glucose (4-FDG) is a fluorinated analog of D-glucose in which the hydroxyl group at the C4 position is replaced by a fluorine atom. While its close analog, 2-deoxy-2-fluoro-D-glucose (2-FDG), is extensively studied and utilized in clinical applications such as Positron Emission Tomography (PET), the structure-activity relationship (SAR) of 4-FDG is less characterized in publicly available literature. This technical guide consolidates the known information on 4-FDG, drawing parallels with the well-understood mechanisms of other fluorinated glucose analogs to infer its potential biological activities and guide future research. We will delve into its synthesis, potential interactions with glucose transporters and metabolic enzymes, and provide detailed hypothetical experimental protocols for its comprehensive SAR evaluation.

Introduction

Fluorinated carbohydrates are invaluable tools in chemical biology and medicinal chemistry. The substitution of a hydroxyl group with fluorine, a bioisostere, can significantly alter the biological properties of a sugar molecule. This modification can lead to enhanced metabolic stability, altered binding affinities for transporters and enzymes, and the ability to act as a probe for studying biological processes. The position of the fluorine atom on the glucose scaffold dictates its specific biological effects.

This guide focuses on this compound, providing a framework for understanding its potential SAR. Due to the limited direct experimental data on 4-FDG's biological activity, this document will heavily leverage the extensive knowledge of 2-FDG to propose putative mechanisms and experimental strategies.

Synthesis and Physicochemical Properties

An improved synthesis for this compound has been reported, highlighting its accessibility for research purposes.[1] The crystalline structure of 4-deoxy-4-fluoro-β-D-glucopyranose reveals a slightly distorted 4C1 chair conformation.[2][3] This is a crucial piece of information as the conformation of the sugar ring is a key determinant of its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁FO₅ | [4] |

| Molecular Weight | 182.15 g/mol | [4] |

| Predominant Tautomer in Aqueous Solution | β-pyranose (~64%) | [2] |

Inferred Structure-Activity Relationship from 2-Deoxy-2-fluoro-D-glucose

The biological activity of fluorinated glucose analogs is primarily dictated by their interaction with two key classes of proteins: glucose transporters (GLUTs) and hexokinases (HKs).

Interaction with Glucose Transporters (GLUTs)

Glucose and its analogs are transported across the cell membrane by a family of facilitative glucose transporters. The affinity of these transporters for different glucose analogs is sensitive to the stereochemistry of the hydroxyl groups.

-

Hypothesized Transport of 4-FDG: It is plausible that 4-FDG is a substrate for various GLUT isoforms. The substitution at the C4 position might alter its affinity compared to glucose and 2-FDG. For instance, the hydroxyl group at C4 is crucial for high-affinity binding to GLUT1. Its replacement with fluorine could potentially reduce the binding affinity.

Interaction with Hexokinases (HKs)

Once inside the cell, glucose is phosphorylated by hexokinase to glucose-6-phosphate, the first committed step in glycolysis. This phosphorylation traps the sugar inside the cell.

-

Hypothesized Phosphorylation of 4-FDG: The hydroxyl group at C6 is the site of phosphorylation by hexokinase. Since this position is unaltered in 4-FDG, it is likely that 4-FDG can be phosphorylated by hexokinase to form this compound-6-phosphate. However, the fluorine at the C4 position could influence the enzyme's catalytic efficiency. The resulting 4-FDG-6-phosphate would likely be a poor substrate for the next enzyme in the glycolytic pathway, phosphoglucose (B3042753) isomerase, leading to its intracellular accumulation. This "metabolic trapping" is the principle behind the use of 2-FDG in PET imaging.

Potential as a Glycosidase Inhibitor

The fluorine atom at C4 could also influence the interaction of 4-FDG with glycosidases. Some fluorinated sugars act as mechanism-based inhibitors of these enzymes.[5] It is conceivable that 4-FDG or its derivatives could exhibit inhibitory activity against specific glycosidases. For instance, 4-deoxy-4-fluoro-xyloside derivatives have been shown to inhibit glycosaminoglycan biosynthesis.[6]

Proposed Experimental Protocols for SAR Determination

To elucidate the specific SAR of 4-FDG, a series of in vitro and cell-based assays are necessary. The following are detailed protocols adapted from studies on other glucose analogs.

Glucose Transporter Affinity Assay

Objective: To determine the binding affinity (Ki) of 4-FDG for a specific glucose transporter isoform (e.g., GLUT1).

Methodology: Competitive radioligand binding assay.

-

Cell Culture: Use a cell line overexpressing the GLUT isoform of interest (e.g., HEK293-GLUT1).

-

Membrane Preparation: Prepare crude membrane fractions from the cultured cells.

-

Binding Assay:

-

Incubate the membrane preparation with a known concentration of a radiolabeled ligand that binds to the transporter (e.g., [³H]-cytochalasin B for GLUT1).

-

Add increasing concentrations of unlabeled 4-FDG as a competitor.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of 4-FDG.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Hexokinase Inhibition Assay

Objective: To determine the inhibitory constant (Ki) or Michaelis-Menten constant (Km) of 4-FDG for hexokinase.

Methodology: Coupled spectrophotometric enzyme assay.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, ATP, MgCl₂, NADP+, glucose-6-phosphate dehydrogenase, and the hexokinase isoform of interest.

-

Enzyme Kinetics:

-

To determine if 4-FDG is a substrate, vary the concentration of 4-FDG and measure the initial reaction rates by monitoring the increase in absorbance at 340 nm (due to the reduction of NADP+ to NADPH). Plot the data using Michaelis-Menten kinetics to determine Km and Vmax.

-

To determine if 4-FDG is an inhibitor, perform the assay with varying concentrations of glucose as the substrate in the presence of different fixed concentrations of 4-FDG.

-

-

Data Analysis:

-

Analyze the data using Lineweaver-Burk or other kinetic plots to determine the type of inhibition (competitive, non-competitive, etc.) and the Ki value.

-

Cellular Uptake Assay

Objective: To measure the uptake of radiolabeled 4-FDG into cells.

Methodology: Radiolabeled substrate uptake assay.

-

Synthesis of Radiolabeled 4-FDG: Synthesize [¹⁸F]-4-FDG or [³H]-4-FDG.

-

Cell Culture: Plate cells of interest (e.g., cancer cell lines) in multi-well plates.

-

Uptake Experiment:

-

Wash the cells with a glucose-free buffer.

-

Incubate the cells with a known concentration of radiolabeled 4-FDG for various time points.

-

To determine the specificity of uptake, perform competition experiments with an excess of unlabeled glucose or a known GLUT inhibitor (e.g., cytochalasin B).

-

Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

-

Measurement:

-

Lyse the cells and measure the intracellular radioactivity using a gamma counter (for ¹⁸F) or a liquid scintillation counter (for ³H).

-

Normalize the radioactivity to the protein content of the cell lysate.

-

-

Data Analysis:

-

Plot the uptake over time to determine the initial rate of transport.

-

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate the potential metabolic fate of 4-FDG and a typical experimental workflow for its evaluation.

Caption: Hypothesized metabolic pathway of this compound (4-FDG).

Caption: Experimental workflow for determining the SAR of 4-FDG.

Conclusion and Future Directions

This compound remains a relatively unexplored fluorinated carbohydrate with potential applications in glycobiology and as a biochemical probe. While direct experimental data on its structure-activity relationship is scarce, the extensive knowledge of its analog, 2-FDG, provides a solid foundation for hypothesizing its biological interactions and for designing experiments to elucidate its specific properties. The proposed experimental protocols offer a clear roadmap for researchers to systematically evaluate the interaction of 4-FDG with glucose transporters and metabolic enzymes. Future studies should focus on performing these assays to generate the quantitative data needed to build a comprehensive SAR profile for 4-FDG. Such data will be invaluable for understanding the role of the C4 position in glucose recognition and metabolism and could pave the way for the development of new diagnostic or therapeutic agents.

References

- 1. Fluorinated carbohydrates: XII. This compound: an improved synthesis and the glycosyl fluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Deoxy-4-fluoro-β-d-glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Deoxy-4-fluoro-β-D-glucopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 2-Deoxy-2-fluoro-D-glycosyl fluorides. A new class of specific mechanism-based glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-deoxy-4-fluoro-xyloside derivatives as inhibitors of glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Profile of α-methyl-4-deoxy-4-[18F]fluoro-D-glucopyranoside ([18F]Me4FDG): A Technical Guide

Disclaimer: Information regarding the in vivo stability and biodistribution of 4-fluoro-D-glucose (4-FDG) is scarce in publicly available scientific literature. This guide focuses on a closely related and well-characterized analogue, α-methyl-4-deoxy-4-[18F]fluoro-D-glucopyranoside ([18F]Me4FDG), a radiotracer with distinct biological properties, primarily targeting sodium-glucose cotransporters (SGLT).

Introduction

α-methyl-4-deoxy-4-[18F]fluoro-D-glucopyranoside, or [18F]Me4FDG, is a positron emission tomography (PET) radiotracer designed to probe in vivo glucose transport mediated by sodium-glucose cotransporters (SGLT1 and SGLT2).[1] Unlike the widely used 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) which is a substrate for glucose transporters (GLUT) and hexokinase, [18F]Me4FDG exhibits high affinity for SGLTs and very low affinity for GLUTs.[1][2] This specificity allows for the non-invasive assessment of SGLT activity, which is of significant interest in oncology and metabolic diseases.[1] This technical guide provides a comprehensive overview of the in vivo stability, biodistribution, and experimental protocols for [18F]Me4FDG.

In Vivo Stability and Metabolism

[18F]Me4FDG is not phosphorylated by hexokinase, a key difference from [18F]FDG. This lack of phosphorylation prevents intracellular trapping via the glycolytic pathway.[3] In vivo stability studies in rats have shown that [18F]Me4FDG is excreted intact, with no metabolic products detected in urine.[4] This indicates high in vivo stability.

Biodistribution

The biodistribution of [18F]Me4FDG is primarily governed by SGLT expression. In healthy human volunteers, the tracer is well tolerated with no reported adverse effects.[1] The major route of elimination is via the urinary system.[1]

Quantitative Biodistribution in Healthy Humans

The following table summarizes the biodistribution data of [18F]Me4FDG in healthy volunteers, presented as standardized uptake values (SUV) and absorbed radiation dose.

| Organ | Average SUV at 30 min | Absorbed Dose (mSv/MBq) |

| Kidneys | 8.6 ± 2.3 | 0.05 |

| Bladder | Variable (increases over time) | - |

| Liver | Low | - |

| Brain | Almost no uptake | - |

| Effective Dose | 0.013 ± 0.003 |

Data sourced from a study in five healthy volunteers.[1][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo studies using [18F]Me4FDG. The following protocols are based on studies conducted in both humans and animal models.

Human PET/CT Imaging Protocol

This protocol is designed for the assessment of safety, biodistribution, and radiation dosimetry in healthy adult volunteers.[1]

-

Subject Preparation:

-

Subjects should fast for a minimum of 4 hours prior to the study.

-

Vital signs (blood pressure, pulse, body temperature) and blood samples (full blood count) are collected before and 1 hour after tracer injection.[3]

-

-

Radiotracer Administration:

-

An activity of approximately 2.4 MBq of [18F]Me4FDG per kilogram of body weight is administered intravenously.[1]

-

-

PET/CT Acquisition:

-

The subject is positioned in a whole-body PET/CT scanner.

-

A dynamic scan is initiated at the time of injection for the first 30 minutes.

-

Following the dynamic scan, static whole-body images are acquired at multiple time points, typically up to 4 hours post-injection (e.g., 60, 150, 210, and 270 minutes).[1]

-

Scan duration for static images is adjusted to account for radioactive decay.[1]

-

-

Data Analysis:

-

Regions of interest (ROIs) are drawn on the PET/CT images for organs with visible tracer uptake.

-

Time-activity curves are generated to determine the tracer kinetics in each organ.

-

Internal dosimetry is calculated using methods like the OLINDA/EXM software.

-

Animal (Rat) PET Imaging Protocol for SGLT Function

This protocol is designed to assess SGLT-mediated intestinal glucose absorption and its inhibition.[5]

-

Animal Model:

-

Male Wistar rats are typically used.

-

Animals are fasted overnight with free access to water.

-

-

Radiotracer and Inhibitor Administration:

-

For assessing intestinal absorption, [18F]Me4FDG is administered directly into a cannulated jejunal loop (intraintestinal).

-

To study inhibition, an SGLT inhibitor (e.g., phlorizin) can be administered either intraintestinally or intraperitoneally prior to the radiotracer.[5]

-

-

Dynamic PET Imaging:

-

A dynamic PET scan of the abdominal region is acquired for a set duration (e.g., 15 minutes) immediately following radiotracer administration.[5]

-

-

Data Analysis:

-

Time-activity curves are generated for the region of the intestine where the tracer was administered.

-

Tracer retention at the end of the scan is calculated to quantify the extent of absorption and inhibition.[5]

-

Visualizations

Cellular Uptake and Fate of [18F]Me4FDG

The following diagram illustrates the proposed mechanism of [18F]Me4FDG transport into a cell expressing both SGLT and GLUT transporters.

Caption: Cellular transport of [18F]Me4FDG via SGLT.

Experimental Workflow for Human Biodistribution Study

This diagram outlines the key steps in a clinical study to determine the in vivo biodistribution of [18F]Me4FDG.

Caption: Workflow for a human [18F]Me4FDG PET/CT study.

References

- 1. In vivo assessment of safety, biodistribution, and radiation dosimetry of the [18F]Me4FDG PET-radiotracer in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and in vivo evaluation of p-18F-Fluorohippurate as a new radiopharmaceutical for assessment of renal function by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo Functional Assessment of Sodium-Glucose Cotransporters (SGLTs) Using [18F]Me4FDG PET in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Transport of 4-Deoxy-4-fluoro-D-glucose in Erythrocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human erythrocyte, or red blood cell, serves as a model system for studying membrane transport processes due to its relative simplicity, lacking intracellular organelles and a nucleus. The transport of hexoses, particularly D-glucose, across the erythrocyte membrane is a well-characterized process mediated predominantly by the glucose transporter 1 (GLUT1). 4-Deoxy-4-fluoro-D-glucose (4-FDG), a structural analog of glucose, is of significant interest, particularly in its radiolabeled form ([18F]4-FDG), which is a widely used tracer in Positron Emission Tomography (PET) for imaging metabolic activity. Understanding the transport kinetics and regulatory mechanisms of 4-FDG in erythrocytes is crucial for the accurate interpretation of PET imaging data and for the development of novel therapeutic strategies targeting glucose metabolism. This technical guide provides a comprehensive overview of the biological transport of 4-FDG in human erythrocytes, detailing the transport kinetics, experimental methodologies, and regulatory pathways.

Core Transport Mechanism: The Role of GLUT1

The transport of 4-FDG across the erythrocyte membrane is a carrier-mediated process, primarily facilitated by the GLUT1 transporter.[1] GLUT1 is an integral membrane protein that facilitates the movement of glucose and its analogs down their concentration gradient, a process known as facilitated diffusion. This transporter is ubiquitously expressed in human tissues and is found in particularly high concentrations on the erythrocyte membrane.[2]

Quantitative Analysis of Transport Kinetics

Table 1: Kinetic Parameters of D-Glucose Transport in Human Erythrocytes

| Transport Condition | Km (mM) | Vmax (mmol/min per L of cells) | Temperature (°C) | Reference |

| Zero-trans efflux (Fresh Blood) | 3.4 | 5.5 | 0 | [3] |

| Infinite-trans efflux (Fresh Blood) | 8.7 | 28 | 0 | [3] |

| Zero-trans efflux (Outdated Blood) | 2.7 | 2.4 | 0 | [3] |

| Infinite-trans efflux (Outdated Blood) | 19 | 23 | 0 | [3] |

| Self-exchange | 10 | 1.8 x 10-10 mol cm-2s-1 | 20 | [4] |

| Unidirectional efflux | 6.6 | 8.3 x 10-11 mol cm-2s-1 | 20 | [4] |

| Self-exchange | 6.7 | 6 x 10-10 mol cm-2s-1 | 38 | [5] |

| Net efflux | 8.2 | 6 x 10-10 mol cm-2s-1 | 38 | [5] |

Note: Zero-trans efflux refers to the transport of sugar out of the cell into a sugar-free medium. Infinite-trans efflux measures the efflux of a labeled sugar into a medium containing a high concentration of the same unlabeled sugar. Self-exchange refers to the one-for-one exchange of a sugar molecule across the membrane.

Experimental Protocols for Measuring 4-FDG Transport

The study of 4-FDG transport in erythrocytes typically involves the use of its radiolabeled counterpart, [18F]4-FDG. The following provides a generalized experimental protocol for measuring its uptake.

1. Preparation of Erythrocytes:

-

Whole blood is collected in tubes containing an anticoagulant (e.g., heparin, EDTA).

-

Erythrocytes are isolated by centrifugation, and the plasma and buffy coat (containing white blood cells and platelets) are removed.

-

The red blood cells are washed multiple times with an isotonic buffer solution (e.g., phosphate-buffered saline, PBS) to remove any remaining plasma components.

2. [18F]4-FDG Uptake Assay:

-

A known concentration of washed erythrocytes is suspended in a buffered medium.

-

[18F]4-FDG is added to the cell suspension to initiate the uptake experiment.

-

The incubation is carried out at a controlled temperature (e.g., 37°C) for a specific period.

-

To terminate the transport process, the cell suspension is rapidly cooled and centrifuged.

-

The supernatant is removed, and the cell pellet is washed with ice-cold buffer to remove any extracellular [18F]4-FDG.

-

The radioactivity in the erythrocyte pellet is measured using a gamma counter.

3. Data Analysis:

-

The initial rate of uptake is determined by measuring the amount of [18F]4-FDG transported into the cells over a short time course.

-

To determine the kinetic parameters (Km and Vmax), the experiment is repeated with varying concentrations of non-radiolabeled 4-FDG in the presence of a fixed concentration of [18F]4-FDG (competitive inhibition assay).

-

The data are then fitted to the Michaelis-Menten equation to calculate Km and Vmax.

Visualization of Experimental Workflow

Caption: Workflow for measuring 4-FDG transport in erythrocytes.

Regulatory Mechanisms of GLUT1 in Erythrocytes

The activity of the GLUT1 transporter in erythrocytes is not static and can be modulated by intracellular factors, ensuring that glucose uptake meets the metabolic demands of the cell.

ATP-Mediated Inhibition

Intracellular ATP has been shown to be a key regulator of GLUT1 activity in human erythrocytes.[6][7][8] ATP can bind to a specific site on the cytoplasmic domain of GLUT1, leading to a non-competitive inhibition of net glucose transport.[6][7] This regulatory mechanism provides a direct link between the energy status of the erythrocyte and its rate of glucose uptake. When ATP levels are high, indicating sufficient energy reserves, GLUT1 activity is downregulated to prevent excessive glucose accumulation. Conversely, a decrease in intracellular ATP levels would relieve this inhibition, allowing for increased glucose transport to fuel glycolysis and ATP production.

Caption: ATP regulation of GLUT1-mediated transport in erythrocytes.

Signaling Pathways

While complex signaling cascades are less prominent in mature erythrocytes compared to other cell types, the PI3K/Akt pathway has been implicated in the regulation of GLUT1 in hematopoietic cells.[9][10][11][12] This pathway can influence GLUT1 trafficking to the plasma membrane and its intrinsic activity.[9][10] However, the direct role and significance of the PI3K/Akt pathway in regulating GLUT1 in anucleated, mature erythrocytes require further investigation. The residual enzymatic machinery in erythrocytes may still allow for some level of signaling-mediated modulation of transport activity.

Conclusion

The biological transport of this compound in human erythrocytes is a critical process, primarily governed by the GLUT1 transporter. While specific kinetic parameters for 4-FDG are yet to be definitively established, the wealth of data on D-glucose transport provides a robust foundation for understanding its behavior. The experimental protocols outlined in this guide offer a standardized approach to further investigate these transport kinetics. The regulation of GLUT1 by intracellular ATP levels highlights a key feedback mechanism that couples glucose uptake to the metabolic state of the erythrocyte. Further research into the potential influence of signaling pathways in mature erythrocytes will provide a more complete picture of this fundamental biological process, with important implications for both basic science and clinical applications.

References

- 1. Glucose transporter 1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Kinetics of glucose transport in human erythrocytes: zero-trans efflux and infinite-trans efflux at 0 degree C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucose transport kinetics in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of glucose transport in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular determinants of sugar transport regulation by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Basis of GLUT1 Inhibition by Cytoplasmic ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of GLUT1 inhibition by cytoplasmic ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytokine Stimulation Promotes Glucose Uptake via Phosphatidylinositol-3 Kinase/Akt Regulation of Glut1 Activity and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. molbiolcell.org [molbiolcell.org]

- 11. Oncogenic activation of the PI3K/Akt pathway promotes cellular glucose uptake by downregulating the expression of thioredoxin-interacting protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Fluorinated Carbohydrates for PET Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of fluorinated carbohydrates for Positron Emission Tomography (PET) imaging. It details the core methodologies, presents quantitative data for key radiotracers, and offers detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel PET imaging agents.

Introduction to Fluorinated Carbohydrates in PET Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its near-ideal physical and chemical properties, including a convenient half-life of 109.8 minutes and low positron energy, which results in high-resolution images.

Carbohydrates, particularly glucose, are fundamental to cellular metabolism. Cancer cells, for instance, exhibit a significantly higher rate of glucose uptake and glycolysis compared to normal cells, a phenomenon known as the Warburg effect. By replacing a hydroxyl group on a carbohydrate with ¹⁸F, we can create a radiolabeled analog that mimics the natural sugar. These fluorinated carbohydrates are transported into cells and participate in the initial steps of the metabolic pathway. However, the C-¹⁸F bond is stable, and the presence of fluorine often halts the metabolic process at a certain stage. This "metabolic trapping" leads to the accumulation of the radiotracer in tissues with high metabolic activity, allowing for their visualization with a PET scanner.[1]

The most prominent example is 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), the workhorse of clinical PET imaging. However, the lack of specificity of [¹⁸F]FDG has driven the development of other fluorinated carbohydrates, such as derivatives of mannose, galactose, and fructose, to probe more specific metabolic pathways and cellular processes.

Core Synthesis Methodologies

The introduction of the short-lived ¹⁸F isotope into a carbohydrate molecule requires rapid, efficient, and high-yielding synthetic methods. The two primary strategies employed are nucleophilic substitution and, more recently, copper-catalyzed azide-alkyne cycloaddition (click chemistry).

Nucleophilic Substitution

Nucleophilic substitution is the most common method for the synthesis of ¹⁸F-labeled carbohydrates. This approach involves the reaction of a precursor molecule containing a good leaving group with [¹⁸F]fluoride.

Workflow for Nucleophilic Synthesis of Fluorinated Carbohydrates:

Automated workflow for the nucleophilic synthesis of [¹⁸F]FDG.

The key steps in this process are:

-

Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is typically produced in a cyclotron by proton bombardment of [¹⁸O]water.

-

Trapping and Elution: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and then eluted with a solution containing a phase transfer catalyst, such as Kryptofix-222 (K2.2.2), and a weak base like potassium carbonate in acetonitrile (B52724)/water.

-

Azeotropic Drying: Water must be rigorously removed as it hinders the nucleophilic activity of the fluoride (B91410) ion. This is achieved by azeotropic distillation with acetonitrile.

-

Nucleophilic Fluorination: The dried [¹⁸F]fluoride/K2.2.2 complex is reacted with a carbohydrate precursor that has a good leaving group (e.g., triflate, tosylate) at the desired position. The hydroxyl groups on the sugar are protected (e.g., with acetyl groups) to prevent side reactions.

-

Hydrolysis: The protecting groups are removed by acid or base hydrolysis to yield the final fluorinated carbohydrate.

-

Purification: The crude product is purified using a series of solid-phase extraction (SPE) cartridges to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

Click chemistry offers a powerful alternative for the radiolabeling of carbohydrates. This method involves the highly efficient and specific reaction between an azide (B81097) and an alkyne, catalyzed by copper(I), to form a stable triazole ring.

Workflow for ¹⁸F-Labeling of Carbohydrates via Click Chemistry:

General workflow for ¹⁸F-labeling via click chemistry.

This strategy typically involves:

-

Preparation of an ¹⁸F-labeled prosthetic group: A small molecule containing either an alkyne or an azide is first radiolabeled with ¹⁸F.

-

Synthesis of a modified carbohydrate: The carbohydrate of interest is chemically modified to introduce the complementary functionality (an azide if the prosthetic group is an alkyne, and vice versa).

-

Click Reaction: The ¹⁸F-labeled prosthetic group and the modified carbohydrate are then reacted together in the presence of a Cu(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA or TBTA).[2][3][4][5]

-

Purification: The final ¹⁸F-labeled glycoconjugate is purified, typically by HPLC or SPE.

Quantitative Data on Fluorinated Carbohydrate Synthesis

The following tables summarize key quantitative data for the synthesis of several important fluorinated carbohydrates.

Table 1: Synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) via Nucleophilic Substitution

| Precursor | Catalyst | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Synthesis Time (min) | Reference(s) |

| Mannose triflate | Kryptofix-222/K₂CO₃ | 50-80% | >95% | 20-40 | [6] |

| Mannose triflate | Tetrabutylammonium bicarbonate | 60-75% | >95% | 25-45 | [7] |

Table 2: Synthesis of Other Fluorinated Monosaccharides via Nucleophilic Substitution

| Product | Precursor | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Synthesis Time (min) | Reference(s) |

| 2-deoxy-2-[¹⁸F]fluoro-D-mannose ([¹⁸F]FDM) | Glucose triflate derivative | 50-75% | >97% | 30-60 | [8][9][10] |

| 2-deoxy-2-[¹⁸F]fluoro-D-galactose ([¹⁸F]FDGal) | Talose triflate | ~4% | >98% | ~30 | |

| 6-deoxy-6-[¹⁸F]fluoro-D-fructose (6-[¹⁸F]FDF) | Fructose tosylate derivative | 14 ± 3% | >95% | ~50 | [8][11] |

Table 3: ¹⁸F-Labeling of Peptides via Click Chemistry (as a proxy for carbohydrate labeling)

| ¹⁸F-Prosthetic Group | Substrate | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Synthesis Time (min) | Reference(s) |

| [¹⁸F]Fluoroethyl azide | Alkyne-modified peptide | 17-20% | >98% | 70-75 | [4] |

| 1-(azidomethyl)-4-[¹⁸F]fluorobenzene | Alkyne-modified peptide | Quantitative | >98% | ~15 | [2] |

Experimental Protocols

Detailed Protocol for Automated Synthesis of [¹⁸F]FDG via Nucleophilic Substitution

This protocol is a generalized procedure for an automated synthesis module. Specific parameters may need to be optimized for different platforms.

Reagents and Materials:

-

[¹⁸F]Fluoride in [¹⁸O]water from cyclotron

-

Eluent solution: Kryptofix-222 (22 mg) and K₂CO₃ (7 mg) in acetonitrile/water (e.g., 300 µL/300 µL)[12]

-

Anhydrous acetonitrile

-

Mannose triflate precursor (e.g., 20-25 mg) dissolved in anhydrous acetonitrile[13]

-

Hydrolysis solution: 1 M HCl or 1-2 M NaOH[10]

-

Sterile water for injection

-

Solid-phase extraction cartridges: QMA light, C18, and Alumina N

Procedure:

-

[¹⁸F]Fluoride Trapping: The [¹⁸F]fluoride/[¹⁸O]water solution is passed through a QMA light cartridge to trap the [¹⁸F]fluoride. The [¹⁸O]water is recovered.

-

Elution: The trapped [¹⁸F]fluoride is eluted from the QMA cartridge into the reaction vessel using the eluent solution.

-

Azeotropic Drying: The solvent is evaporated at elevated temperature (e.g., 95°C) under a stream of nitrogen and vacuum. This step is typically repeated 2-3 times with the addition of anhydrous acetonitrile to ensure complete removal of water.[13]

-

Radiolabeling: The mannose triflate solution is added to the dried [¹⁸F]fluoride/K2.2.2 complex in the reaction vessel. The reaction is heated (e.g., at 85-110°C) for a set time (e.g., 5-15 minutes).[6][13]

-

Hydrolysis: After cooling, the hydrolysis solution is added to the reaction mixture to remove the acetyl protecting groups. This can be done with acid at high temperature (e.g., 1 M HCl at 100-110°C for 5-10 minutes) or with a base at room temperature or with gentle heating (e.g., 1-2 M NaOH).[10]

-

Purification: The reaction mixture is passed through a series of SPE cartridges. A typical sequence is a C18 cartridge to trap the acetylated intermediate, followed by on-cartridge hydrolysis, and then a final purification train (e.g., Alumina N and C18) to remove unreacted fluoride and other impurities.

-

Final Formulation: The purified [¹⁸F]FDG is eluted with sterile water for injection and passed through a sterile filter into a sterile collection vial.

Detailed Protocol for ¹⁸F-Labeling of an Azido-Sugar via Cu(I)-Catalyzed Click Chemistry

This protocol is a general procedure and may require optimization for specific substrates.

Reagents and Materials:

-

¹⁸F-labeled alkyne prosthetic group (e.g., [¹⁸F]fluoroethyl-alkyne)

-

Azido-functionalized carbohydrate

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

-

Ligand solution (e.g., 50 mM THPTA in water)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Solvent (e.g., DMSO, ethanol)

Procedure:

-

Preparation of the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

The azido-functionalized carbohydrate dissolved in a suitable solvent.

-

The ¹⁸F-labeled alkyne prosthetic group.

-

A premixed solution of CuSO₄ and the ligand (e.g., in a 1:5 molar ratio).[14]

-

-

Initiation of the Click Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the reaction.

-

Incubation: Incubate the reaction mixture at room temperature or with gentle heating (e.g., 60°C) for 15-30 minutes.[4] The reaction should be protected from light.

-

Purification: The ¹⁸F-labeled glycoconjugate is purified from the reaction mixture. This is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE) cartridges.

-

Final Formulation: The purified product is formulated in a physiologically compatible solution for in vivo use.

Metabolic Pathways and PET Imaging

The utility of a fluorinated carbohydrate as a PET tracer is dependent on its interaction with the metabolic pathways of its natural counterpart.

Glucose Metabolism and [¹⁸F]FDG

Metabolic trapping of [¹⁸F]FDG in a cell.

[¹⁸F]FDG is transported into cells via glucose transporters (GLUTs). Once inside the cell, it is phosphorylated by hexokinase to [¹⁸F]FDG-6-phosphate. Unlike glucose-6-phosphate, [¹⁸F]FDG-6-phosphate is a poor substrate for the next enzyme in the glycolytic pathway, glucose-6-phosphate isomerase. Furthermore, it is not readily dephosphorylated by glucose-6-phosphatase. As a result, [¹⁸F]FDG-6-phosphate is trapped inside the cell, and its accumulation reflects the rate of glucose uptake and phosphorylation.

Fructose Metabolism and 6-deoxy-6-[¹⁸F]fluoro-D-fructose (6-[¹⁸F]FDF)

Metabolic pathway of 6-deoxy-6-[¹⁸F]fluoro-D-fructose.

Certain breast cancers overexpress the fructose-specific transporter GLUT5. 6-deoxy-6-[¹⁸F]fluoro-D-fructose (6-[¹⁸F]FDF) is a PET tracer designed to target this transporter. It is transported into cells by GLUT5 and is a substrate for ketohexokinase, which phosphorylates it. The resulting 6-[¹⁸F]FDF-1-phosphate is then trapped in the cell, allowing for the imaging of GLUT5 activity.[8][11]

Conclusion

The synthesis of fluorinated carbohydrates for PET imaging is a dynamic field of research. While nucleophilic substitution remains the gold standard for the production of [¹⁸F]FDG, newer methods like click chemistry are providing more versatile and milder approaches for the radiolabeling of a wider range of carbohydrate-based probes. The continued development of novel fluorinated carbohydrates and efficient synthetic methodologies will undoubtedly lead to new and more specific PET tracers for the diagnosis and management of a wide range of diseases.

References

- 1. Fluorinated carbohydrates for 18F-positron emission tomography (PET) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. confluore.com [confluore.com]

- 4. researchgate.net [researchgate.net]

- 5. axispharm.com [axispharm.com]

- 6. Frontiers | A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Automated synthesis and dosimetry of 6-deoxy-6-[18F]fluoro-D-fructose (6-[18F]FDF): a radiotracer for imaging of GLUT5 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereospecific approach to the synthesis of [18F]2-deoxy-2-fluoro-D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]